7-Aminoclonazepam-d4

Übersicht

Beschreibung

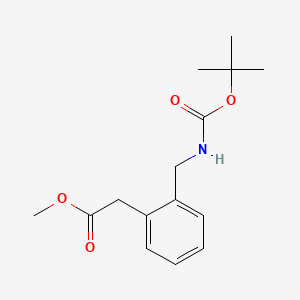

7-Aminoclonazepam-d4 is a deuterium-labeled version of 7-Aminoclonazepam . It is used as an internal standard for the quantification of 7-Aminoclonazepam by GC- or LC-MS . It is available as a reference material in bulk powder and/or solution form .

Molecular Structure Analysis

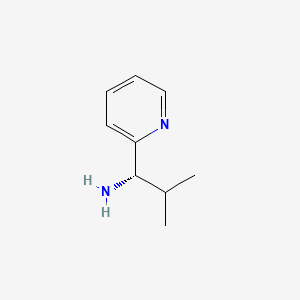

The molecular structure of this compound is similar to that of 7-Aminoclonazepam, with the difference being the presence of four deuterium atoms . The empirical formula is C15D4H8ClN3O, and the molecular weight is 289.75 .Chemical Reactions Analysis

This compound is used in analytical methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of benzodiazepines . It is used as an internal standard in these methods .Wissenschaftliche Forschungsanwendungen

Gaschromatographie mit negativer chemischer Ionisations-Massenspektrometrie (GC/NICI-MS)

7-Aminoclonazepam-d4 wird in der GC/NICI-MS verwendet, um die Empfindlichkeit und Spezifität für die Quantifizierung von Clonazepam und seinem Metaboliten 7-Aminoclonazepam im Vollblut zu verbessern . Diese Methode übertrifft die Parameter, die mit der herkömmlichen Massenspektrometrie mit Elektronenstoßionisation erreicht werden, deutlich .

Flüssig-Flüssig-Extraktion (LLE)

Im Prozess der LLE wird this compound als interner Standard verwendet . Die Analyten werden mit n-Butylacetat extrahiert, dann mit N-Methyl-N-(tert-Butyldimethylsilyl)-trifluoracetamid (MTBSTFA) derivatisiert und anschließend mit GC/NICI-MS analysiert .

Trockene Blutproben (DBS) Analyse

This compound wird in der DBS-Analyse verwendet, die eine patientenfreundlichere Alternative zur herkömmlichen Venenpunktion darstellt . DBS ist vorteilhaft, da es nach einem kleinen Finger- oder Fersenprick durch einen minimal geschulten Techniker in einer Nicht-Krankenhausumgebung durchgeführt werden kann .

LC-MS/MS Quantifizierung

This compound wird bei der schnellen LC-MS/MS-Quantifizierung der wichtigsten Benzodiazepine und ihrer Metaboliten auf getrockneten Blutproben verwendet . <a data-citationid="ac84ea86-417d-ef8a-b183-751fdf564459-28-group" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Nerijus-Karlonas/publication/231221896_Rapid_and_highly_sensitive_determination_of_clonazepam_and_7-aminoclonazepam_in_whole

Wirkmechanismus

- By binding to GABA A receptors, 7-Aminoclonazepam-d4 enhances the effect of GABA, leading to increased inhibition in the central nervous system .

- Consequently, the compound exerts anticonvulsant, anxiolytic (anti-anxiety), and skeletal muscle relaxant effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Zukünftige Richtungen

The use of 7-Aminoclonazepam-d4 in analytical methods for the detection and quantification of benzodiazepines is a significant area of research . Its use as an internal standard in GC- or LC-MS methods provides a more accurate measure of patient compliance with clonazepam medication . Future research may focus on optimizing these methods and expanding their applications.

Biochemische Analyse

Biochemical Properties

7-Aminoclonazepam-d4, like its non-deuterated counterpart, is structurally categorized as a benzodiazepine . Benzodiazepines are known to interact with gamma-aminobutyric acid (GABA) receptors in the nervous system

Cellular Effects

It is known that benzodiazepines, including 7-Aminoclonazepam, can influence cell function by modulating the activity of GABA receptors . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of other benzodiazepines. Benzodiazepines bind to GABA receptors, enhancing the inhibitory effects of GABA in the nervous system . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Temporal Effects in Laboratory Settings

It is known that the parent compound, clonazepam, and its metabolite, 7-aminoclonazepam, have plasma levels that correlate linearly with changes in dose, indicating first-order elimination kinetics .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. It is known that the parent compound, clonazepam, and its metabolite, 7-aminoclonazepam, have been studied in humans and show a linear correlation between changes in dose and resulting plasma levels .

Metabolic Pathways

This compound is a metabolite of clonazepam, which is primarily metabolized by reduction of the nitro group to form 7-aminoclonazepam

Transport and Distribution

It is known that benzodiazepines are lipophilic and can readily cross cell membranes .

Subcellular Localization

Given that benzodiazepines are known to interact with GABA receptors, which are located in the cell membrane, it is likely that this compound would also be found in this location .

Eigenschaften

IUPAC Name |

7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFRPWRJTGLSSV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043046 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125070-96-4 | |

| Record name | 7-Aminoclonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125070-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B582679.png)

![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)

![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)

![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)